molecular formula C18H15N3O3 B2791099 N-(2-carbamoylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide CAS No. 442565-10-8

N-(2-carbamoylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

Cat. No.: B2791099
CAS No.: 442565-10-8
M. Wt: 321.336
InChI Key: MOVZCRONUOIENV-UHFFFAOYSA-N
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Description

N-(2-carbamoylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a useful research compound. Its molecular formula is C18H15N3O3 and its molecular weight is 321.336. The purity is usually 95%.
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Biological Activity

N-(2-carbamoylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological potential, focusing on its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C18H15N3O3
  • Molar Mass : 321.33 g/mol
  • CAS Number : 442565-10-8

This compound features an oxazole ring, which is known for its role in various biological activities, including antimicrobial and anticancer properties.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The compound has been evaluated against various cancer cell lines, demonstrating notable cytotoxic effects.

Case Study:
In a study published in Cancer Letters, the compound was tested against human breast cancer cells (MCF-7). Results indicated that it induced apoptosis and inhibited cell proliferation at micromolar concentrations. The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2 .

Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Induction of apoptosis via caspase activation
HeLa15.0Inhibition of cell cycle progression

Antimicrobial Activity

The compound has also been assessed for antimicrobial properties. Its effectiveness against both Gram-positive and Gram-negative bacteria has been documented.

Research Findings:
A study evaluated the antibacterial activity of this compound using the Minimum Inhibitory Concentration (MIC) method against several bacterial strains.

Bacterial StrainMIC (µg/mL)Activity
Staphylococcus aureus50Moderate
Escherichia coli100Good
Bacillus cereus75Moderate
Klebsiella pneumoniae200Low

The results suggest that while the compound exhibits antimicrobial activity, its efficacy varies significantly among different bacterial strains .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. Modifications in the phenyl groups or the oxazole ring can significantly affect its potency and selectivity.

Key Findings:

  • Substituent Effects : Alterations in the carbamoyl group influence both solubility and binding affinity to target proteins.
  • Oxazole Ring Variations : Substituting different groups on the oxazole ring can enhance or diminish anticancer properties, indicating a need for careful optimization during drug design .

Properties

IUPAC Name

N-(2-carbamoylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3/c1-11-15(16(21-24-11)12-7-3-2-4-8-12)18(23)20-14-10-6-5-9-13(14)17(19)22/h2-10H,1H3,(H2,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOVZCRONUOIENV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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